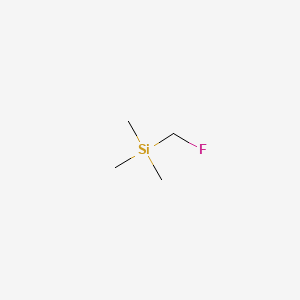
(Fluoromethyl)trimethylsilane
Übersicht
Beschreibung
(Fluoromethyl)trimethylsilane is an organosilicon compound with the chemical formula CF3Si(CH3)3. This compound is valued for its ability to enhance the chemical properties and stability of organic molecules, making it a crucial reagent in various chemical reactions .
Vorbereitungsmethoden
The synthesis of (Fluoromethyl)trimethylsilane typically involves the reaction of trimethylsilyl chloride with bromotrifluoromethane in the presence of a phosphorus (III) reagent that serves as a halogen acceptor . Another method involves the reaction of fluoroform with trimethylsilyl chloride and potassium hexamethyldisilazide under an inert atmosphere, yielding the compound with an approximate yield of 88% . These methods emphasize safety and environmental sustainability, making them suitable for industrial production .
Analyse Chemischer Reaktionen
(Fluoromethyl)trimethylsilane undergoes various types of chemical reactions, including nucleophilic addition reactions with aldehydes and ketones . In the presence of a metal salt, the reagent reacts with carbonyl compounds to form trimethylsilyl ethers, which can be hydrolyzed to produce trifluoromethyl methanols . The compound is also used in oxidative trifluoromethylation reactions, modifying substrates such as alkenes, alkynes, and aromatic compounds . Common reagents used in these reactions include tetrabutylammonium fluoride and potassium tert-butoxide . The major products formed from these reactions are trifluoromethylated alcohols and ketones .
Wissenschaftliche Forschungsanwendungen
(Fluoromethyl)trimethylsilane is widely used in scientific research due to its versatility and effectiveness as a trifluoromethylating agent. In chemistry, it is employed in the synthesis of complex organic molecules, enhancing their electrochemical properties and biological activity . In biology and medicine, the compound is used to improve the pharmacological profiles of molecules, making them more effective and longer-lasting . Additionally, it finds applications in the pharmaceutical and agrochemical industries, where it enhances metabolic stability and increases resistance to biotic degradation .
Wirkmechanismus
The mechanism of action of (Fluoromethyl)trimethylsilane involves the generation of a highly reactive trifluoromethide intermediate (CF3-) in the presence of a metal salt . This intermediate attacks carbonyl compounds, forming an alkoxide anion, which is then silylated by the reagent to give the overall addition product . The compound competes with the carbonyl for the reactive intermediate, sequestering the trifluoromethide in a reversibly-generated -ate complex, thus inhibiting the chain reaction . This process is common to all anion-initiated reactions of the reagent .
Vergleich Mit ähnlichen Verbindungen
(Fluoromethyl)trimethylsilane is often compared with other similar compounds such as trifluoromethyllithium and trifluoromethyltrimethylsilane . Unlike trifluoromethyllithium, which is not isolable and rapidly decomposes, this compound is stable and can be easily handled . Other similar compounds include trimethylfluorosilane and triethyl(trifluoromethyl)silane, which also serve as trifluoromethylating agents but differ in their reactivity and stability . The uniqueness of this compound lies in its ability to facilitate selective and controlled trifluoromethylation reactions under mild conditions .
Eigenschaften
IUPAC Name |
fluoromethyl(trimethyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11FSi/c1-6(2,3)4-5/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYOSQHKLFCHSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11FSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-chlorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3257360.png)
![3-(4-bromophenyl)-3-hydroxy-1-phenyl-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B3257367.png)
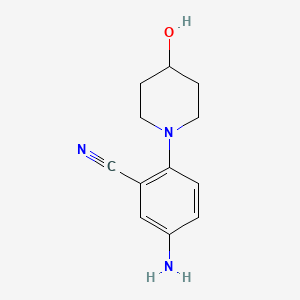


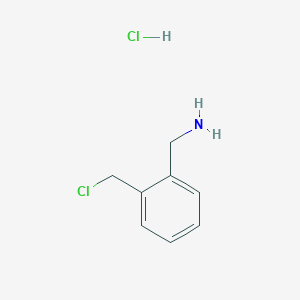
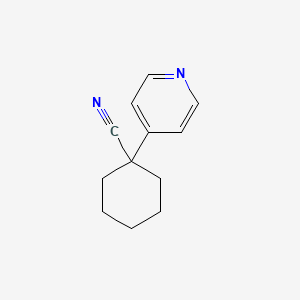
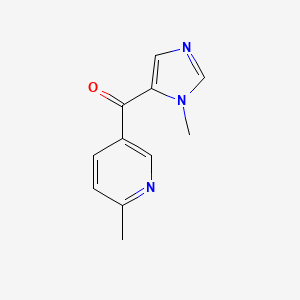
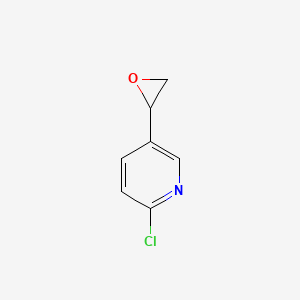
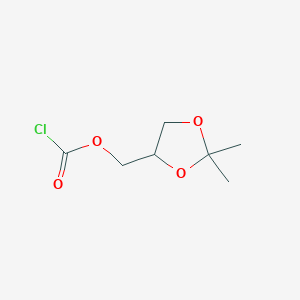
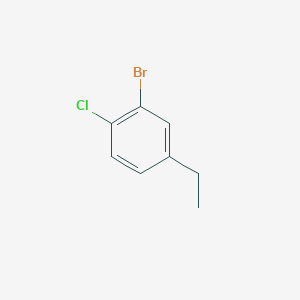
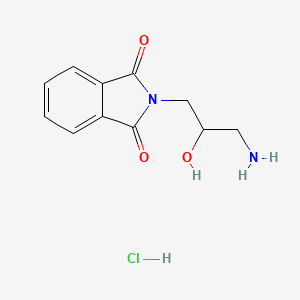
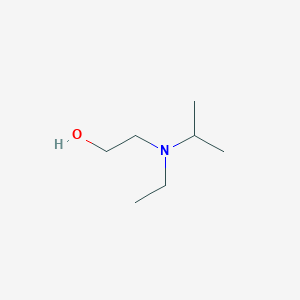
![7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3257460.png)
